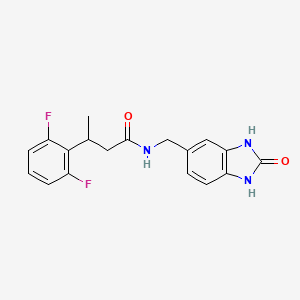
Tetrazine-PEG6-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrazine-PEG6-amine hydrochloride is a compound widely used in scientific research, particularly in the field of bioconjugation and click chemistry. It features a tetrazine group and a polyethylene glycol (PEG) linker with six ethylene glycol units, making it highly versatile for various applications. The compound is often used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrazine-PEG6-amine hydrochloride typically involves the following steps:
Formation of Tetrazine Group: The tetrazine group is synthesized through a series of reactions starting from hydrazine derivatives and nitriles.
PEGylation: The PEG6 linker is introduced through a reaction with a suitable PEG derivative.
Amine Functionalization: The terminal amine group is introduced through nucleophilic substitution reactions.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt form for increased stability and solubility
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Ensuring the product meets stringent quality standards through various analytical techniques
Analyse Chemischer Reaktionen
Types of Reactions
Tetrazine-PEG6-amine hydrochloride undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder (iEDDA) Reactions: The tetrazine group reacts with strained alkenes such as trans-cyclooctene (TCO) to form stable adducts
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with various electrophiles
Common Reagents and Conditions
iEDDA Reactions: Typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Nucleophilic Substitution: Often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with suitable bases
Major Products
Wissenschaftliche Forschungsanwendungen
Tetrazine-PEG6-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a click chemistry reagent for bioconjugation and labeling
Biology: Employed in the synthesis of ADCs for targeted drug delivery
Medicine: Utilized in the development of diagnostic tools and therapeutic agents
Industry: Applied in the production of various bioconjugates and functional materials
Wirkmechanismus
The mechanism of action of Tetrazine-PEG6-amine hydrochloride primarily involves its ability to undergo iEDDA reactions. The tetrazine group reacts with strained alkenes to form stable cycloadducts, enabling the conjugation of various molecules. This property is exploited in the synthesis of ADCs, where the compound serves as a linker between the antibody and the drug .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrazine-PEG4-amine hydrochloride: Similar structure but with a shorter PEG linker.
Tetrazine-PEG8-amine hydrochloride: Similar structure but with a longer PEG linker.
Tetrazine-PEG6-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine
Uniqueness
Tetrazine-PEG6-amine hydrochloride is unique due to its optimal PEG linker length, which provides a balance between solubility and flexibility. This makes it particularly suitable for applications in bioconjugation and the synthesis of ADCs .
Eigenschaften
Molekularformel |
C24H39ClN6O7 |
|---|---|
Molekulargewicht |
559.1 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide;hydrochloride |
InChI |
InChI=1S/C24H38N6O7.ClH/c25-6-8-33-10-12-35-14-16-37-18-17-36-15-13-34-11-9-32-7-5-23(31)26-19-21-1-3-22(4-2-21)24-29-27-20-28-30-24;/h1-4,20H,5-19,25H2,(H,26,31);1H |
InChI-Schlüssel |
ZTWRYTCOJWODIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCOCCOCCN)C2=NN=CN=N2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-[2-(2,6-Dichloropyridin-4-yl)ethynyl]phenyl]propanoic acid](/img/structure/B11930145.png)

![N-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B11930169.png)
![N-(6-azidohexyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11930172.png)
![N-[2-[2-(dimethylamino)ethyl-(trideuteriomethyl)amino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide;methanesulfonic acid](/img/structure/B11930174.png)
![N-[5-[1-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]triazol-4-yl]-2-propanoylphenyl]quinoline-2-carboxamide](/img/structure/B11930178.png)



![8-[(5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoropyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11930204.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one](/img/structure/B11930210.png)

![potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11930230.png)

